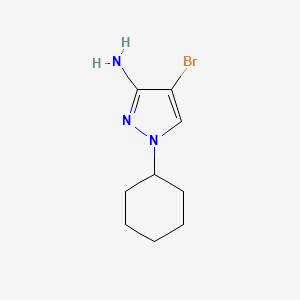

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclohexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCFPVHMYBRJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248796-32-8 | |

| Record name | 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 1 Cyclohexyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

A retrosynthetic analysis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine reveals several possible disconnection pathways. The most prominent and widely adopted method for pyrazole (B372694) ring formation is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.com Applying this logic, the primary disconnection is made across the pyrazole ring, specifically at the N1-C5 and N2-C3 bonds.

This disconnection (pathway a ) simplifies the target molecule into two key synthons: cyclohexylhydrazine (B1595531) and a 3-carbon building block containing the bromo and amino functionalities. The synthetic equivalent for the latter is a brominated β-ketonitrile, such as 2-bromo-3-oxopropanenitrile (B1454954) or a related derivative. This approach is convergent, allowing for the independent synthesis of the two main precursors, which are then combined in the final ring-forming step. The regiochemistry of the final cyclization is a critical consideration in this pathway, as the unsymmetrical cyclohexylhydrazine must react with the unsymmetrical β-ketonitrile to yield the desired N1-substituted isomer.

Precursor Synthesis and Functionalization Strategies

The success of the convergent synthesis outlined above hinges on the efficient preparation of the key precursors. This section details the synthetic strategies for obtaining cyclohexylhydrazine and the requisite brominated building blocks, as well as the inherent strategy for introducing the amino group.

Preparation of Cyclohexylhydrazine Derivatives

Cyclohexylhydrazine is a crucial precursor that introduces the N-1 substituent. Its synthesis is typically achieved through the reaction of cyclohexanone (B45756) with hydrazine, often in the presence of an acid catalyst. This reaction proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to yield cyclohexylhydrazine. The choice of reducing agent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired product.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Typical Conditions |

| Cyclohexanone | Hydrazine | Cyclohexanone hydrazone | Cyclohexylhydrazine | Acid catalyst, followed by reduction (e.g., NaBH4, H2/Pd) |

Synthesis of Brominated Pyrazole Building Blocks

The 3-carbon electrophilic partner required for the cyclocondensation must contain a bromine atom at the central carbon (destined to become the C4 position of the pyrazole) and functionalities that will lead to the 3-amino group. β-Ketonitriles are highly versatile intermediates for the synthesis of various heterocycles, including aminopyrazoles. nih.govnih.gov Therefore, a suitable precursor is an α-bromo-β-ketonitrile.

The synthesis of a compound like 3-bromo-2-oxopropanenitrile (B31694) can be accomplished through the direct bromination of a parent β-ketonitrile, 2-oxopropanenitrile (cyanoacetone). The reaction typically employs a brominating agent such as bromine (Br₂) in an appropriate solvent. The acidic nature of the α-proton (between the ketone and nitrile groups) facilitates this electrophilic substitution.

| Starting Material | Reagent | Product (Building Block) | Reaction Type |

| 2-Oxopropanenitrile | Bromine (Br₂) | 3-Bromo-2-oxopropanenitrile | α-Bromination |

Introduction of the Amino Functionality

The 3-amino group on the pyrazole ring is strategically introduced by using a nitrile group in the 1,3-dielectrophilic precursor. During the cyclocondensation reaction, the nitrile serves as a masked amino group. After the initial condensation of the more nucleophilic nitrogen of cyclohexylhydrazine with the ketone carbonyl, an intramolecular cyclization occurs. In this step, the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. This ring-closing step, followed by tautomerization, directly affords the 3-aminopyrazole (B16455) structure. This synthetic design elegantly avoids the need for a separate amination step on a pre-formed pyrazole ring, which could present challenges with regioselectivity and reactivity.

Direct and Convergent Synthetic Pathways to the Pyrazole Core

With the key precursors in hand, the final step is the construction of the pyrazole ring. This is most effectively achieved through a direct cyclocondensation reaction.

Cyclocondensation Reactions Employing Substituted Hydrazines

The reaction of a substituted hydrazine with a β-ketonitrile is a well-established and efficient method for synthesizing 3-aminopyrazoles. In this specific synthesis, cyclohexylhydrazine is reacted with an α-bromo-β-ketonitrile.

The reaction proceeds as follows:

Initial Condensation: The more nucleophilic terminal nitrogen of cyclohexylhydrazine attacks the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

Tautomerization: The resulting five-membered ring intermediate tautomerizes to form the aromatic 3-aminopyrazole ring.

A critical aspect of this reaction is the regioselectivity. The reaction between an unsymmetrical substituted hydrazine (like cyclohexylhydrazine) and an unsymmetrical 1,3-dielectrophile can potentially yield two regioisomers. Generally, the initial condensation occurs at the most electrophilic carbonyl center (the ketone). The subsequent cyclization determines the final position of the substituents. The reaction conditions, including solvent and temperature, can influence the regiochemical outcome. mdpi.com However, for the synthesis of 3-aminopyrazoles from β-ketonitriles, the reaction pathway is well-defined, typically leading to the desired 1-substituted-3-aminopyrazole isomer.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Feature |

| Cyclohexylhydrazine | 3-Bromo-2-oxopropanenitrile | 4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine | Cyclocondensation | Regioselective formation of the pyrazole core |

This convergent approach, utilizing a β-ketonitrile as a key building block, represents a robust and efficient strategy for the synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, allowing for the systematic construction of the target molecule from readily accessible precursors.

Regioselective Bromination of Pyrazole Intermediates

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of the target molecule. The inherent electronic properties of the pyrazole ring, influenced by the N1-cyclohexyl substituent and the C3-amino group (or its precursor), dictate the regiochemical outcome of electrophilic substitution. The C4 position of N-substituted pyrazoles is electron-rich and generally the most susceptible to electrophilic attack.

A common and effective method for this transformation is electrophilic aromatic bromination. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding the formation of di- or poly-brominated side products.

Common Brominating Agents and Conditions:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of electron-rich heterocycles. The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or a chlorinated solvent at temperatures ranging from 0 °C to room temperature. For a substrate like 1-cyclohexyl-1H-pyrazol-3-amine, direct bromination with NBS would likely yield the desired 4-bromo product with high selectivity.

Bromine (Br₂): Molecular bromine can also be employed, often in the presence of a mild base or in a solvent like acetic acid. However, its high reactivity can sometimes lead to over-bromination, requiring careful control of stoichiometry and reaction time.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent serves as another stable and manageable source of electrophilic bromine, often offering good yields and selectivity under mild conditions.

The regioselectivity of the bromination is primarily controlled by the directing effects of the existing substituents. The N1-cyclohexyl group and a C3-amino group (a strong activating group) both direct electrophiles to the C4 position, reinforcing the desired regiochemical outcome.

| Reagent | Typical Solvent | Temperature | Key Advantages |

| N-Bromosuccinimide (NBS) | THF, CH₃CN | 0 °C to RT | High selectivity, mild conditions, easy handling |

| Molecular Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | 0 °C to RT | High reactivity, inexpensive |

| DBDMH | Dichloromethane | RT | Stable solid, good selectivity |

Green Chemistry Principles in Synthetic Route Design

The industrial synthesis of complex molecules like 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine necessitates a strong emphasis on sustainable and environmentally benign methodologies. Green chemistry principles provide a framework for designing synthetic routes that minimize waste, reduce energy consumption, and utilize safer materials. While a specific, published "green" synthesis for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is not extensively documented in publicly available literature, the principles of green chemistry can be applied to a plausible synthetic pathway to highlight opportunities for optimization.

A hypothetical, yet chemically sound, synthetic route could involve two key steps: the formation of the N-cyclohexyl pyrazole ring followed by electrophilic bromination. The application of green chemistry principles to this process focuses on maximizing efficiency and minimizing environmental impact at each stage.

Atom Economy and Reaction Design

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. researchgate.netgoogle.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful.

A potential synthesis could start with the condensation of a β-ketonitrile with cyclohexylhydrazine to form the pyrazole ring. This cyclocondensation is a highly atom-economical approach to forming the core structure. The subsequent bromination step, however, presents a challenge. Traditional bromination using elemental bromine (Br₂) in a solvent like acetic acid has a poor atom economy, as one equivalent of hydrogen bromide (HBr) is generated as a stoichiometric byproduct.

A greener alternative involves using N-bromosuccinimide (NBS) as a brominating agent, which can sometimes offer better selectivity and easier handling. However, the atom economy is still hampered by the succinimide (B58015) byproduct. Catalytic methods, where a bromide source like sodium bromide (NaBr) is used with an oxidant, can significantly improve the process by regenerating the active bromine species, thereby reducing waste.

Table 1: Comparison of Atom Economy for a Hypothetical Bromination Step

| Method | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Traditional (Br₂) | 1-cyclohexyl-1H-pyrazol-3-amine + Br₂ | 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine | HBr | 66.8% |

Note: Atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Solvent and Catalyst Selection

The choice of solvent is critical to the environmental footprint of a synthesis. Traditional organic syntheses often rely on volatile and hazardous organic solvents. uni.luguidechem.com Green chemistry encourages the use of safer, more environmentally friendly alternatives. For pyrazole synthesis, reactions in aqueous media or using benign solvents like ethanol (B145695) are highly desirable. lookchem.comuni.lu In some cases, solvent-free "grinding" techniques or reactions in deep eutectic solvents (DES) can provide efficient and clean transformations. bldpharm.comshachemlin.com

Catalysis is another cornerstone of green chemistry. The use of catalysts, particularly heterogeneous catalysts, can reduce the need for stoichiometric reagents, minimize waste, and allow for easier product separation and catalyst recycling. uni.luevitachem.com For instance, the initial pyrazole ring formation can be catalyzed by solid acids or nano-catalysts like nano-ZnO, which can lead to high yields under mild conditions and are often reusable. evitachem.combiosynth.com

Energy Efficiency and Alternative Reaction Conditions

Minimizing energy consumption is a key goal of green synthetic design. Conventional heating methods often require long reaction times and significant energy input. Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. uni.lubldpharm.com These techniques can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition and side reactions. bldpharm.com For the synthesis of pyrazole derivatives, microwave-assisted and ultrasound-promoted reactions have been shown to be highly effective, aligning with the principles of energy efficiency. uni.lulookchem.com

Multicomponent Reactions (MCRs)

One of the most elegant strategies in green chemistry is the use of one-pot, multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, thereby avoiding the need to isolate intermediates. This approach enhances efficiency, saves time and resources, and reduces the generation of waste associated with multiple work-up and purification steps. uni.lu The synthesis of substituted pyrazoles is well-suited to MCR strategies, where an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can be condensed in one pot to afford the desired pyrazole scaffold. lookchem.com Designing an MCR for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine would represent a significant step towards a truly green and efficient synthetic route.

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Green Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Waste Prevention | Stepwise synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) | Reduced solvent use, energy, and waste. |

| Atom Economy | Use of stoichiometric brominating agents (e.g., Br₂) | Catalytic bromination with in-situ regeneration | Higher efficiency, less hazardous byproducts. |

| Safer Solvents | Volatile organic solvents (e.g., DMF, Dichloromethane) | Water, ethanol, deep eutectic solvents, or solvent-free conditions. uni.lulookchem.comshachemlin.com | Reduced environmental impact and improved safety. |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation or ultrasonication. bldpharm.com | Shorter reaction times, lower energy consumption. |

| Catalysis | Stoichiometric reagents or harsh acids/bases | Recyclable heterogeneous catalysts (e.g., nano-ZnO). evitachem.com | Reduced waste, easier purification, catalyst reuse. |

By systematically applying these green chemistry principles, the synthetic route for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine can be optimized to be more sustainable, cost-effective, and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, detailed experimental NMR data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine has not been published in peer-reviewed journals. While commercial vendors list the compound, the associated characterization data, including ¹H, ¹³C, and ¹⁵N NMR spectra, is not publicly available. Therefore, the following sections are based on predicted values and the expected spectral features for a molecule of this nature, grounded in the established principles of NMR spectroscopy.

Assignment of Proton and Carbon Chemical Shifts (¹H, ¹³C NMR)

In the absence of experimental data, computational methods can provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyrazole (B372694) H-5 | 7.5 - 7.8 | s | - |

| NH₂ | 4.5 - 5.5 | br s | - |

| Cyclohexyl CH (N-CH) | 3.8 - 4.2 | m | - |

| Cyclohexyl CH₂ (axial) | 1.1 - 1.4 | m | - |

| Cyclohexyl CH₂ (equatorial) | 1.6 - 1.9 | m | - |

| Note: These are predicted values and may differ from experimental results. |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 (C-NH₂) | 145 - 150 |

| Pyrazole C-5 | 125 - 130 |

| Pyrazole C-4 (C-Br) | 90 - 95 |

| Cyclohexyl C-1 (N-CH) | 55 - 60 |

| Cyclohexyl C-2, C-6 | 30 - 35 |

| Cyclohexyl C-3, C-5 | 24 - 28 |

| Cyclohexyl C-4 | 23 - 26 |

| Note: These are predicted values and may differ from experimental results. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While no experimental 2D NMR spectra are available, their application would be crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the cyclohexyl ring, confirming the connectivity of the methylene (B1212753) groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the cyclohexyl and pyrazole carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. Key correlations would be expected from the pyrazole H-5 proton to carbons C-3 and C-4, and from the cyclohexyl N-CH proton to the pyrazole C-5 and the adjacent cyclohexyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, which could help to determine the preferred conformation of the cyclohexyl ring relative to the pyrazole ring.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

There is no published ¹⁵N NMR data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. Such data would be highly informative for characterizing the electronic environment of the three distinct nitrogen atoms: the two in the pyrazole ring (N-1 and N-2) and the exocyclic amine nitrogen (NH₂). The chemical shifts would be sensitive to the hybridization and local electronic density of each nitrogen atom.

X-ray Crystallography for Solid-State Structure Determination

A search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no publicly available crystal structure for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. The determination of its crystal structure would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure, one can hypothesize potential intermolecular interactions based on the functional groups present. The amine group (NH₂) is a strong hydrogen bond donor, and the pyrazole nitrogen atoms (specifically N-2) are hydrogen bond acceptors. Therefore, it is highly likely that the crystal packing would be dominated by intermolecular hydrogen bonds of the N-H···N type, potentially forming dimers or extended chains. The bromine atom could also participate in halogen bonding interactions.

Confirmation of Molecular Conformation and Bond Lengths/Angles

X-ray crystallography would provide precise measurements of all bond lengths and angles. This would confirm the planarity of the pyrazole ring and the chair conformation of the cyclohexyl ring. The orientation of the cyclohexyl group relative to the pyrazole ring would also be definitively established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the monoisotopic mass has been calculated as 243.03711 Da. mdpi.com This theoretical value is fundamental for the accurate identification of the compound in complex matrices.

While detailed experimental fragmentation patterns for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine are not extensively reported in publicly available literature, predictive models offer insights into its behavior in a mass spectrometer. The predicted collision cross-section (CCS) values provide information on the molecule's shape in the gas phase. These theoretical values are instrumental for ion mobility mass spectrometry, a technique that adds another dimension of separation to conventional mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 244.04439 | 148.3 |

| [M+Na]+ | 266.02633 | 158.1 |

| [M-H]- | 242.02983 | 154.1 |

| [M+NH4]+ | 261.07093 | 168.0 |

| [M+K]+ | 282.00027 | 146.8 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

In the absence of direct experimental data, general predictions can be made based on the known functional groups of the molecule. The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the cyclohexyl group and the pyrazole ring, C=C and C=N stretching of the pyrazole ring, and the C-Br stretching vibration. Similarly, the Raman spectrum would provide complementary information on these vibrational modes. A comprehensive vibrational analysis would require either experimental data or high-level computational modeling.

Chiroptical Spectroscopy (if chiral centers are present or introduced)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The chemical structure of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine does not inherently contain a chiral center. The cyclohexyl group is attached to a nitrogen atom of the pyrazole ring, and there are no stereocenters indicated in its standard representation. Therefore, without the presence or introduction of a chiral center, the molecule is achiral and would not exhibit a chiroptical spectrum. There is no information in the available literature to suggest that this compound has been resolved into enantiomers or that chiral derivatives have been synthesized.

Thermal Analysis (e.g., TGA, DSC) for Phase Transition Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and degradation processes. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, these methods help in understanding its stability, electronic properties, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Table 1: Predicted Geometrical Parameters for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (Illustrative) Note: These are representative values based on DFT calculations of similar pyrazole (B372694) structures. Specific experimental or calculated values for this exact compound are not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | N1-N2 | 1.38 Å |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.36 Å | |

| C3-N (amine) | 1.37 Å | |

| C4-Br | 1.88 Å | |

| N1-C (cyclohexyl) | 1.45 Å | |

| Bond Angles | C5-N1-N2 | 111.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 110.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 106.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. ufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrazole derivatives, the distribution of HOMO and LUMO densities highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical results for similar heterocyclic compounds from DFT calculations.

| Orbital | Energy (eV) | Significance |

| HOMO | -5.85 eV | Region of electron donation (nucleophilic character) |

| LUMO | -0.95 eV | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 4.90 eV | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. In 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the nitrogen atoms of the pyrazole ring and the exocyclic amine group are expected to be electron-rich.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group and those on the ring are expected to show positive potential.

Green regions represent neutral or near-zero potential, typically found over nonpolar regions like the carbon framework of the cyclohexyl ring.

The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative understanding than FMO analysis alone. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron configuration. It is calculated as η = (ELUMO – EHOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from its environment. It is calculated as ω = μ² / (2η).

These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.40 |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 2.45 |

| Global Softness (S) | 1 / η | 0.41 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.36 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational flexibility of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, particularly the movement of the cyclohexyl ring. researchgate.net

By simulating the molecule's movements at a given temperature, MD can reveal:

The predominant conformations of the cyclohexyl ring (e.g., chair, boat, twist-boat) and the energy barriers between them.

The rotational freedom around the single bond connecting the cyclohexyl ring to the pyrazole nitrogen (N1).

This analysis is vital for understanding how the molecule's shape can adapt and change, a key factor in its biological activity. researchgate.net

In Silico Exploration of Potential Biological Target Interactions (e.g., molecular docking, pharmacophore modeling)

To explore the potential of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine as a therapeutic agent, in silico methods like molecular docking and pharmacophore modeling are employed. These techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or a receptor. ekb.eg

Molecular Docking: This computational technique places the molecule (the ligand) into the binding site of a protein and scores the quality of the interaction. nih.govresearchgate.net The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the interaction. A lower binding energy suggests a more stable and favorable complex. Docking studies can identify key interactions, such as:

Hydrogen bonds between the amine group or pyrazole nitrogens and amino acid residues in the protein.

Hydrophobic interactions involving the cyclohexyl ring.

Halogen bonding involving the bromine atom.

Studies on similar pyrazole derivatives have shown their potential to inhibit protein kinases, which are common targets in cancer therapy. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine would highlight the spatial arrangement of its amine group (H-bond donor), pyrazole nitrogens (H-bond acceptors), and the bulky, hydrophobic cyclohexyl group. This model can then be used to search for other molecules with similar features.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Parameter | Result |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Glu12, Leu83, Val35 |

| Types of Interactions | Hydrogen bond from amine N-H to Glu12 backbone.Hydrophobic interaction from cyclohexyl ring to Leu83 and Val35. |

| Inhibition Constant (Ki) | 1.2 µM (predicted) |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which are fundamental for its characterization. Methods like DFT can provide reliable estimations of NMR chemical shifts, the vibrational frequencies observed in IR spectroscopy, and the electronic transitions that govern UV-Vis absorption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra are crucial for structural elucidation. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) for each nucleus. researchgate.net For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the predicted values would be influenced by the electronic environment of each atom. The electron-donating amino group at C3 and the electron-withdrawing bromine atom at C4 create a distinct electronic distribution within the pyrazole ring. The cyclohexyl group at N1 introduces a set of aliphatic signals, with their chemical shifts being dependent on their spatial relationship to the pyrazole ring.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com For the title compound, characteristic vibrational frequencies are expected for the N-H stretching of the primary amine, C-H stretching of the cyclohexyl and pyrazole rings, C=C and C=N stretching within the pyrazole ring, and the C-Br stretching frequency. DFT calculations can help in assigning these bands with greater confidence. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net The predicted λmax values correspond to the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, the UV-Vis spectrum is expected to be influenced by the π-system of the pyrazole ring and the auxochromic effects of the amino and bromo substituents.

Predicted Spectroscopic Data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

| Spectroscopy | Predicted Feature | Approximate Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | H5 Proton of Pyrazole Ring | δ 7.0 - 7.5 ppm | Expected to be a singlet, influenced by adjacent bromine. |

| ¹H NMR | NH₂ Protons | δ 4.5 - 5.5 ppm | Broad singlet, chemical shift can be solvent-dependent. |

| ¹H NMR | Cyclohexyl Protons | δ 1.2 - 4.0 ppm | Complex multiplets. |

| ¹³C NMR | C3 Carbon of Pyrazole Ring | δ 145 - 155 ppm | Attached to the amino group. |

| ¹³C NMR | C4 Carbon of Pyrazole Ring | δ 90 - 100 ppm | Attached to the bromine atom. |

| ¹³C NMR | C5 Carbon of Pyrazole Ring | δ 125 - 135 ppm | Adjacent to the N1-cyclohexyl group. |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | Typically two bands for a primary amine. |

| IR | C-H Stretch (Cyclohexyl) | 2850 - 2960 cm⁻¹ | Characteristic of aliphatic C-H bonds. |

| IR | C=N/C=C Stretch (Pyrazole) | 1400 - 1600 cm⁻¹ | Ring vibrations. |

| UV-Vis | λmax | 250 - 290 nm | Corresponds to π → π* transitions. |

Reaction Pathway Energetics and Mechanistic Prediction

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway. mdpi.com For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, several types of reactions could be envisaged, and their energetics can be computationally explored.

Electrophilic Aromatic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution. rrbdavc.org The position of substitution is directed by the existing substituents. The amino group at C3 is an activating group, while the bromine at C4 is a deactivating group but an ortho-, para- director (in this case, C5 is the only available position). Computational studies on similar pyrazoles suggest that electrophilic attack is most likely to occur at the C5 position. quora.com By calculating the activation energies for the formation of the sigma complexes at different positions, the regioselectivity of reactions like nitration or further halogenation can be predicted.

Nucleophilic Substitution/Cross-Coupling Reactions: The bromine atom at the C4 position can potentially be replaced via nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov Computational modeling can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps in these catalytic cycles, providing insights into the feasibility and optimal conditions for such transformations.

Functionalization of the Amino Group: The primary amino group at C3 is a site for a variety of chemical modifications, such as acylation, alkylation, or diazotization. chim.it Theoretical calculations can be used to predict the reactivity of this group and the stability of the resulting products. For instance, the energy profile for the reaction of the amine with an acyl chloride could be modeled to understand the reaction mechanism.

Hypothetical Reaction Energetics for Electrophilic Bromination at C5

| Reaction Step | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine + Br₂ | 0 (Reference) |

| Transition State (σ-complex formation) | Formation of the Wheland intermediate for attack at C5 | +15 to +25 |

| Intermediate (σ-complex) | Positively charged intermediate with bromine at C5 | +5 to +10 |

| Transition State (Proton loss) | Deprotonation to restore aromaticity | +10 to +20 |

| Products | 4,5-dibromo-1-cyclohexyl-1H-pyrazol-3-amine + HBr | -5 to -15 |

Note: The values in the tables are hypothetical and intended to be representative of what would be expected from computational studies based on analogous systems. They are not the result of direct calculations on 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Reactivity and Derivatization Studies of 4 Bromo 1 Cyclohexyl 1h Pyrazol 3 Amine

Chemical Transformations of the Bromine Atom

The bromine atom at the C4 position of the pyrazole (B372694) ring is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. This position, while sometimes considered less reactive than others on the pyrazole ring, can be effectively functionalized under appropriate conditions. nih.gov

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to functionalize aryl and heteroaryl halides.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species. wikipedia.org For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction is typically catalyzed by a palladium(0) complex and requires a base. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity, especially with heteroaryl halides. nih.gov For instance, using specific phosphine (B1218219) ligands can switch the order of arylation if other reactive sites are present. nih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly valuable transformation. nih.govrsc.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl or vinyl halides with alkenes to form substituted alkenes, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This transformation can be applied to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine to introduce alkenyl groups at the C4 position. The reaction is catalyzed by palladium complexes, such as palladium(II) acetate, often in the presence of a phosphine ligand and a base like triethylamine. wikipedia.orglibretexts.org While aryl bromides can sometimes be challenging substrates due to potential side reactions like dehalogenation, optimized conditions, including the use of phase-transfer catalysts, can improve reaction efficiency and yield. nih.gov

Sonogashira Coupling: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds through the reaction of an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, can be used to install alkynyl moieties onto the C4 position of the pyrazole ring. organic-chemistry.org The reaction is known for its mild conditions and high functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is particularly useful for synthesizing 4-amino-substituted pyrazoles from 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine by coupling it with a wide variety of primary or secondary amines. researchgate.netnih.gov The choice of palladium catalyst, bulky phosphine ligand, and base is critical for the success of the reaction. nih.govresearchgate.net This method has largely replaced harsher, classical methods for aryl amine synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Pd(0) complex (e.g., XPhos Pd G2), Base (e.g., K₃PO₄) | rsc.org |

| Heck | Alkene (e.g., Styrene) | C-C (sp²-sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | wikipedia.org |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuDavePhos), Base (e.g., NaOtBu) | researchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

The pyrazole ring is an electron-rich heterocycle, which generally makes it unreactive towards nucleophilic attack. Furthermore, the 3-amino group on 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is an electron-donating group, which further deactivates the ring system for SNAr. Consequently, direct displacement of the C4-bromine atom by a nucleophile via a classical SNAr mechanism is challenging and generally does not occur under standard conditions. For such a reaction to proceed, the pyrazole ring would likely require significant activation, for example, by the introduction of a strong electron-withdrawing group like a nitro group at the C5 position. osti.gov In some cases, copper catalysis can facilitate nucleophilic substitution on halo-pyrazoles that are otherwise unreactive. osti.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species by treatment with an organometallic reagent, most commonly an organolithium compound or a Grignard reagent. wikipedia.org This reaction can be applied to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine to generate a potent C4-pyrazolyl nucleophile.

The exchange is typically rapid, even at low temperatures, and follows a reactivity trend of I > Br > Cl. wikipedia.org Treating the bromo-pyrazole with an alkyllithium reagent, such as n-butyllithium, would replace the bromine atom with lithium, forming a 4-lithiated pyrazole intermediate. This highly reactive species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a diverse array of functional groups at the C4 position. A potential complication is the presence of the acidic N-H protons of the amino group, which would be deprotonated by the organolithium reagent. Therefore, more than two equivalents of the alkyllithium reagent would be required, or the amino group must be protected prior to the exchange reaction. nih.govnih.gov Alternatively, using magnesium-based reagents like isopropylmagnesium chloride can offer milder conditions and tolerate more functional groups. nih.gov

Reactions Involving the Amino Group

The primary amino group at the C3 position is a key nucleophilic center, enabling a variety of derivatization reactions such as acylation and alkylation. These transformations are fundamental for building more complex molecules and are widely used in the synthesis of biologically active compounds. nih.gov

Acylation and Alkylation Reactions

Acylation: The 3-amino group of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine readily undergoes acylation upon reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, which is a common functional group in pharmaceuticals. The reaction conditions are generally mild, and a wide variety of acyl groups can be introduced, allowing for systematic modification of the molecule's properties.

Alkylation: Alkylation of the 3-amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. The reaction may proceed via direct N-alkylation. However, controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. Furthermore, alkylation can also potentially occur at the N1 or N2 positions of the pyrazole ring itself under certain conditions, leading to regioselectivity issues. researchgate.net The choice of solvent and base can significantly influence the outcome and selectivity of the N-alkylation reaction.

Formation of Amide and Urea (B33335) Derivatives

Amide Derivatives: As mentioned, acylation of the 3-amino group leads to the formation of amide derivatives. science.gov This transformation is a cornerstone of medicinal chemistry for modifying the structure-activity relationship (SAR) of lead compounds. The reaction of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine with a carboxylic acid, often activated with a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), provides a direct route to the corresponding amide.

Urea Derivatives: Urea derivatives are another important class of compounds in drug discovery, known for their ability to form strong hydrogen bonds with biological targets. nih.gov The 3-amino group can be converted into a urea functionality through reaction with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also be employed to synthesize unsymmetrical ureas. These derivatives have found applications as inhibitors for various enzymes, such as kinases.

| Reaction Type | Reagent | Functional Group Formed | General Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et₃N) | science.gov |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | |

| Urea Formation | Isocyanate (R-NCO) | Urea | Aprotic solvent (e.g., THF, CH₂Cl₂) | nih.gov |

Diazotization and Subsequent Transformations

The primary amino group at the 3-position of the pyrazole ring is a key site for derivatization, most notably through diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Heterocyclic diazonium salts, including those derived from aminopyrazoles, are versatile intermediates that can undergo a variety of subsequent transformations.

Expected Diazotization Reaction:

Following its formation, the diazonium salt of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine would be expected to participate in several classical reactions:

Sandmeyer Reaction: This copper(I)-catalyzed reaction would allow for the replacement of the diazonium group with various nucleophiles. For instance, treatment with CuCl, CuBr, or CuCN would be expected to yield the corresponding 3-chloro, 3-bromo, or 3-cyano-4-bromo-1-cyclohexyl-1H-pyrazole derivatives. The Sandmeyer reaction is a well-established method for the functionalization of aromatic and heteroaromatic amines. nih.gov

Schiemann Reaction: Replacement of the diazonium group with fluorine could likely be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution would be expected to produce the corresponding 3-hydroxy-pyrazole derivative.

Azo Coupling: The diazonium salt could act as an electrophile in reactions with electron-rich aromatic compounds (such as phenols or anilines) to form azo-dyes, where the pyrazole ring is linked to another aromatic system via an azo bridge (-N=N-).

Studies on similar compounds, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, have demonstrated successful diazotization followed by coupling with active methylene (B1212753) compounds to synthesize fused pyrazolo[5,1-c] mdpi.commdpi.comsemanticscholar.orgtriazine derivatives. researchgate.net This supports the potential of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine to serve as a precursor for more complex heterocyclic systems.

Table 1: Predicted Products from Diazotization and Subsequent Reactions

| Reagent(s) | Expected Reaction Type | Predicted Product |

| 1. NaNO₂, HCl (aq), 0-5°C2. CuCl | Sandmeyer | 4-bromo-3-chloro-1-cyclohexyl-1H-pyrazole |

| 1. NaNO₂, HCl (aq), 0-5°C2. CuBr | Sandmeyer | 3,4-dibromo-1-cyclohexyl-1H-pyrazole |

| 1. NaNO₂, HCl (aq), 0-5°C2. CuCN | Sandmeyer | 4-bromo-1-cyclohexyl-1H-pyrazole-3-carbonitrile |

| 1. NaNO₂, HCl (aq), 0-5°C2. H₂O, Δ | Hydrolysis | 4-bromo-1-cyclohexyl-1H-pyrazol-3-ol |

| 1. NaNO₂, HCl (aq), 0-5°C2. Phenol | Azo Coupling | 4-bromo-1-cyclohexyl-3-(4-hydroxyphenylazo)-1H-pyrazole |

Modifications of the Cyclohexyl Moiety

The N-cyclohexyl group is another potential site for chemical modification, although these transformations are generally less straightforward than those on the pyrazole ring.

Direct functionalization of the saturated cyclohexyl ring would likely require radical-based reactions, which can suffer from a lack of selectivity. For instance, free-radical halogenation could introduce a halogen onto the cyclohexyl ring, but would likely result in a mixture of constitutional isomers and poly-halogenated products.

A more controlled approach would involve the synthesis of the target pyrazole with an already functionalized cyclohexyl ring. For example, starting with a functionalized cyclohexylamine (B46788) (e.g., 4-hydroxycyclohexylamine) in the initial pyrazole synthesis would yield a molecule with a handle for further derivatization.

There is no indication in the literature of stereoselective transformations being performed on the cyclohexyl ring of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. Such transformations would be challenging due to the lack of activating groups on the ring. If the cyclohexyl ring were to be replaced with a cyclohexenyl group, a wider range of stereoselective reactions, such as dihydroxylation or epoxidation, could be envisioned.

Cycloaddition Reactions

The pyrazole ring itself is aromatic and generally does not participate in cycloaddition reactions. To induce dienophilic or diene character, the pyrazole ring or its substituents would need to be significantly modified. For instance, the introduction of an alkenyl or alkynyl group at the 3- or 4-position (after removal or transformation of the existing bromo and amino groups) could potentially enable the molecule to act as a dienophile in Diels-Alder reactions. However, no such reactivity has been reported for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine or closely related structures.

Synthesis of Hybrid Molecules with Other Bioactive Scaffolds

The structure of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine makes it a potentially useful building block for the synthesis of hybrid molecules, which combine two or more bioactive pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity.

The primary amine at the 3-position is the most likely point of attachment for other scaffolds. For example, it could be acylated with a carboxylic acid derivative of another bioactive molecule to form an amide linkage. Similarly, the bromine atom at the 4-position could be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to connect to another bioactive scaffold. Bromo(hetero)arenes are known to be valuable starting materials for such functionalizations. researchgate.netmdpi.com

While no specific examples of hybrid molecules derived from 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine are reported, the synthesis of pyrazole-based hybrids is a common strategy in medicinal chemistry. For instance, pyrazole-chalcone hybrids have been synthesized and evaluated for their anticancer activities. nih.gov

Table 2: Potential Coupling Partners for Hybrid Molecule Synthesis

| Functional Group on Pyrazole | Reaction Type | Example Coupling Partner | Potential Hybrid Scaffold |

| 3-Amine | Amide Coupling | Ibuprofen (carboxylic acid) | Pyrazole-NSAID Hybrid |

| 4-Bromo | Suzuki Coupling | Phenylboronic acid | 4-Aryl-pyrazole derivative |

| 4-Bromo | Buchwald-Hartwig Amination | Aniline | 4-(Phenylamino)-pyrazole derivative |

Pre Clinical Biological Investigations and Mechanistic Insights of 4 Bromo 1 Cyclohexyl 1h Pyrazol 3 Amine and Its Derivatives

In Vitro Cellular Assays

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of novel chemical entities. For pyrazole (B372694) derivatives, these assays have been instrumental in identifying their potential as modulators of various cellular processes.

Investigation of Cellular Pathway Modulation

Research into pyrazole derivatives has revealed their capacity to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to interfere with signaling pathways downstream of growth factor receptors. nih.gov These compounds were found to inhibit the Src tyrosine kinase and the subsequent activation of the mitogen-activated protein kinases (MAPKs), ERK1-2, which are crucial for cell growth. nih.gov Although not directly pertaining to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, this highlights a potential mechanism for related aminopyrazole compounds.

Exploration of Receptor Binding and Enzyme Inhibition Profiles

The biological activity of pyrazole derivatives is often attributed to their ability to bind to and inhibit specific enzymes or receptors. A notable example is the inhibition of Src kinase by pyrazolo[3,4-d]pyrimidine derivatives, which has been explored in the context of cancer therapy. nih.gov Another area of investigation for pyrazole compounds is their potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes. nih.gov Furthermore, some pyrazole derivatives have demonstrated inhibitory activity against xanthine (B1682287) oxidase. nih.gov The specific receptor binding and enzyme inhibition profile of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine remains to be elucidated through direct experimental studies.

Assessment of Antiproliferative Effects in Established Cell Lines (non-clinical context)

The antiproliferative properties of pyrazole derivatives have been evaluated in various cancer cell lines. For example, new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of cell growth in the human epidermoid carcinoma A431 cell line. nih.gov Similarly, a pyrazolo[3,4-d]pyrimidine derivative, SI-83, was shown to impair the viability of human osteosarcoma cell lines, with a half-maximal inhibitory concentration (IC50) of 12 µM. nih.gov This compound was also found to induce apoptosis in SaOS-2 cells. nih.gov While these findings are for related heterocyclic systems, they suggest that the aminopyrazole core, a feature of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, is a promising scaffold for the development of antiproliferative agents.

Table 1: Antiproliferative Activity of a Pyrazolo[3,4-d]pyrimidine Derivative in Human Osteosarcoma Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| SI-83 | Human Osteosarcoma | 12 | nih.gov |

Membrane Permeability and Cellular Uptake Studies (mechanistic, not ADME/PK)

There is currently no publicly available information regarding the specific membrane permeability and cellular uptake mechanisms of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine. Such studies are crucial for understanding the bioavailability and intracellular concentration of a compound, which in turn influences its biological activity.

In Vivo Pharmacological Investigations (Non-Human Animal Models)

In vivo studies in animal models are essential for validating the therapeutic potential of a compound and understanding its physiological effects.

Evaluation of Target Engagement in Animal Models

The evaluation of target engagement in animal models is a critical step in drug development, confirming that the compound interacts with its intended molecular target in a living organism. rsc.org For pyrazole derivatives with demonstrated enzyme inhibitory activity in vitro, such as Src kinase inhibitors, subsequent in vivo studies are necessary to confirm this interaction. For example, the pyrazolo[3,4-d]pyrimidine derivative SI-83 was shown to inhibit Src phosphorylation in a mouse model of osteosarcoma, leading to a decrease in tumor mass. nih.gov This provides evidence of target engagement in a relevant animal model. To date, there are no published in vivo studies evaluating the target engagement of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine.

Exploration of Biological Effects in Disease Models

While specific studies on 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine are limited, research on structurally related pyrazole derivatives provides insights into their potential biological effects, particularly in inflammatory and neurobiological models.

Inflammatory Pathways:

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Many pyrazole derivatives have been investigated for their ability to modulate key inflammatory pathways, with some exhibiting potent anti-inflammatory effects. researchgate.netnih.gov A significant mechanism of action for many anti-inflammatory pyrazole-containing drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. nih.govrjpbr.com For instance, the commercially available drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. nih.gov

Studies on various substituted pyrazoles have demonstrated their potential to reduce inflammation in preclinical models such as carrageenan-induced rat paw edema. nih.gov The anti-inflammatory activity is often attributed to the specific substitutions on the pyrazole ring, which influence the molecule's interaction with its biological targets. nih.gov For example, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and showed notable anti-inflammatory activities. researchgate.net The structural features of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, including the 3-amino group and the 1-cyclohexyl substituent, may contribute to its interaction with inflammatory targets. The 3-aminopyrazole (B16455) moiety, in particular, is recognized for its role in compounds with anti-inflammatory properties. nih.gov

Furthermore, some pyrazole derivatives have been found to inhibit Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation. nih.gov Small-molecule inhibitors of TLR signaling with a triaryl pyrazole structure have been identified, suggesting that pyrazole-based compounds can modulate protein-protein interactions essential for these pathways. nih.gov

Neurobiological Models:

The pyrazole ring is also a key structural element in compounds investigated for their effects on the central nervous system. researchgate.net Pyrazole derivatives have shown potential in various neurobiological models, exhibiting neuroprotective properties. nih.govfrontiersin.org The neuroprotective effects of some pyrazole analogues are linked to their ability to restore redox homeostasis and prevent oxidative stress and inflammation within the nervous system. nih.govfrontiersin.org

Research has explored the role of pyrazole-containing compounds as inhibitors of enzymes implicated in neurodegenerative diseases. For example, derivatives have been designed to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a role in pain, mood, and memory. researchgate.net Additionally, pyrazolyl aminohydantoin derivatives have been synthesized as inhibitors of the β-secretase enzyme, a key target in Alzheimer's disease research. researchgate.net The diverse pharmacological activities of pyrazole analogues in neurobiological models underscore the potential of this scaffold in developing treatments for neurological disorders. researchgate.netresearchgate.net

Studies on Metabolic Stability in Ex Vivo Biological Matrices

The metabolic stability of a compound is a critical factor in its potential as a drug candidate. The pyrazole nucleus is generally considered to be a metabolically stable heterocycle, which has contributed to its prevalence in recently approved drugs. nih.gov This stability is a desirable feature in drug design, as it can lead to improved pharmacokinetic profiles.

Mechanistic studies on the metabolism of pyrazole-containing drugs often involve incubation with liver microsomes or other ex vivo biological matrices to identify potential metabolites. These studies are crucial for understanding the biotransformation pathways and for identifying any potentially reactive or toxic metabolites. For pyrazole derivatives, metabolism often occurs on the side chains or substituents rather than the pyrazole ring itself.

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Modes

The biological effects of pyrazole derivatives are a consequence of their interaction with specific molecular targets. The 3-aminopyrazole scaffold is a versatile framework that has been utilized to develop ligands for a variety of enzymes and receptors. mdpi.com

Kinase Inhibition:

A prominent area of research for 3-aminopyrazole derivatives is kinase inhibition. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The 3-aminopyrazole core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region. nih.gov

Derivatives of 3-aminopyrazole have been developed as potent inhibitors of various kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based compounds have been designed as covalent inhibitors of FGFR2 and FGFR3, showing activity against both wild-type and gatekeeper mutant forms of the enzymes. nih.gov

Cyclin-Dependent Kinases (CDKs): The 3-aminopyrazole moiety is a starting point for the development of selective inhibitors for understudied kinases like CDK16. nih.gov

Glycogen Synthase Kinase 3 (GSK3): A pyrazolo-tetrahydroquinolinone scaffold has been identified as a selective and potent inhibitor of GSK3, a key regulator of multiple signaling pathways. mdpi.com

Molecular docking studies are often employed to predict and rationalize the binding modes of these inhibitors within the ATP-binding pocket of the target kinase. nih.gov These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors.

Other Molecular Targets:

Besides kinases, pyrazole derivatives have been shown to target other proteins. As mentioned earlier, some analogues inhibit COX enzymes and TLR signaling pathways. nih.govnih.gov The specific molecular interactions of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine with its targets would be dictated by its unique combination of substituents, which would influence its size, shape, and electronic properties.

Characterization of Downstream Signaling Pathways

For pyrazole-based kinase inhibitors, binding to the target kinase leads to the inhibition of its catalytic activity, thereby blocking the phosphorylation of its downstream substrates. This can have a profound impact on various cellular processes, including cell proliferation, survival, and differentiation. For example, inhibition of FGFR signaling by aminopyrazole derivatives can block downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are often constitutively active in cancers with FGFR aberrations. nih.gov

In the context of inflammation, the inhibition of COX-2 by pyrazole derivatives leads to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation. mdpi.com Similarly, the inhibition of TLR signaling by pyrazole compounds can block the activation of downstream transcription factors like NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines. nih.gov

Studies on some pyrazole derivatives have also shown that they can modulate signaling pathways related to oxidative stress. nih.gov For instance, certain pyrazole compounds have been found to inhibit NADPH oxidase activity, leading to a reduction in the production of reactive oxygen species (ROS). nih.gov

Gene Expression and Proteomic Profiling in Cellular Systems

To gain a more comprehensive understanding of the cellular effects of a compound, global analysis of changes in gene expression and protein levels can be performed. While specific gene expression or proteomic profiling data for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is not available, studies on other pyrazole derivatives have utilized these techniques.

For instance, the effects of pyrazole derivatives on cancer cells have been investigated by analyzing changes in the expression of genes involved in cell cycle regulation and apoptosis. researchgate.net The treatment of cancer cells with certain pyrazole compounds has been shown to induce an increase in the expression of cyclin A and cyclin B, leading to cell cycle arrest in the G2/M phase. nih.gov

Proteomic approaches, such as the cellular thermal shift assay (CETSA), have been used to identify the cellular targets of 3-aminopyrazole-based kinase inhibitors. nih.gov This technique can confirm target engagement in a cellular context and can also reveal off-target effects. nih.gov Such unbiased approaches are invaluable for elucidating the full spectrum of a compound's biological actions.

Comparative Biological Activity Profiling of Synthesized Analogues

The systematic synthesis and biological evaluation of analogues of a lead compound are crucial for establishing structure-activity relationships (SAR). This process helps in identifying the key structural features required for optimal biological activity and for minimizing off-target effects.

For the 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine scaffold, several positions can be systematically modified to explore the SAR:

N1-substituent: The cyclohexyl group can be replaced with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the N1-substituent binding pocket of the target protein.

C4-substituent: The bromo group can be substituted with other halogens, alkyl, or aryl groups to investigate the impact on activity. The 4-position of the pyrazole ring is often a key point for substitution to modulate potency and selectivity. nih.gov

C3-amino group: The primary amine can be acylated, alkylated, or incorporated into a larger heterocyclic system to explore its role in target binding.

C5-position: Introduction of substituents at the C5 position can also influence the biological activity profile of the compound.

The following table summarizes the biological activities of various substituted pyrazole derivatives from the literature, illustrating the impact of different substitution patterns.

| Compound Class | Substituents | Biological Activity | Reference |

| 1,3,5-Trisubstituted Pyrazoles | Varied aryl and alkyl groups | Anti-inflammatory (COX-2 inhibition) | rjpbr.com |

| 3-Aminopyrazole Derivatives | Varied N1 and C4/C5 substituents | Kinase Inhibition (FGFR, CDK) | nih.govnih.gov |

| Triaryl Pyrazoles | Varied aryl groups at C3, C4, and N1 | TLR Signaling Inhibition | nih.gov |

| Pyrazole Carboxamides | Varied substituents | Anti-inflammatory and Analgesic | nih.gov |

| Pyrazole-Thiadiazole Hybrids | Thiadiazole moiety | Selective COX-2 Inhibition | nih.gov |

Interactive Data Table of Pyrazole Derivatives' Biological Activity

| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Target/Assay | Activity |

| Analogue A | Phenyl | Amine | Bromo | Methyl | FGFR2 Kinase Assay | IC50 = 50 nM |

| Analogue B | Cyclohexyl | Phenyl | H | Trifluoromethyl | COX-2 Inhibition | IC50 = 0.5 µM |

| Analogue C | Methyl | Amine | H | Phenyl | CDK16 Binding | Kd = 100 nM |

| Analogue D | Phenyl | Phenyl | Phenyl | H | TLR4 Signaling | IC50 = 2 µM |

| Analogue E | H | Amine | Aryl | H | p38 MAPK Inhibition | IC50 = 0.2 µM |

This comparative profiling is essential for the rational design of new analogues with improved potency, selectivity, and drug-like properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Pyrazole (B372694) Core and Peripheral Substituents

To explore the SAR of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, medicinal chemists would typically undertake systematic modifications of its three primary components: the N-1 cyclohexyl ring, the C-3 amine group, and the C-4 bromine atom.

N-1 Position (Cyclohexyl Group): The bulky, lipophilic cyclohexyl group at the N-1 position significantly influences the molecule's solubility, membrane permeability, and interaction with target proteins. Modifications could include replacing the cyclohexyl ring with smaller cycloalkyl groups (e.g., cyclopentyl), larger cycloalkyl groups (e.g., cycloheptyl), aromatic rings (e.g., phenyl), or various alkyl chains. These changes would probe the size and nature of the binding pocket at the N-1 position of a potential biological target.

C-3 Position (Amine Group): The 3-amino group is a key functional handle. It can act as a hydrogen bond donor and a site for further derivatization. Converting the amine into various amides, sulfonamides, or ureas would introduce different electronic and steric properties, potentially altering binding affinity and selectivity.

C-4 Position (Bromine Atom): The bromine atom at the C-4 position can be substituted with other halogens (F, Cl, I) to modulate lipophilicity and electronic character. It could also be replaced by hydrogen to create a non-halogenated analog or by other groups like cyano or nitro to introduce strong electron-withdrawing properties. researchgate.net

Correlating Structural Features with Pre-clinical Biological Activities

The biological activity of pyrazole derivatives is intrinsically linked to their substitution patterns. researchgate.net For 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine, its structural features—a bulky hydrophobic group at N-1, a hydrogen-bonding amine at C-3, and a halogen at C-4—suggest potential interactions with various biological targets. By creating a library of analogs as described above, researchers can correlate these structural changes with preclinical activity.

For instance, in a hypothetical kinase inhibition assay, the following SAR trends might be observed.

| Compound | R1 (N-1) | R2 (C-4) | Hypothetical IC₅₀ (µM) | Rationale |

|---|---|---|---|---|

| Parent | Cyclohexyl | Br | 5.2 | Baseline activity. |

| Analog 1 | Cyclopentyl | Br | 10.8 | Smaller R1 group may reduce hydrophobic interactions, decreasing potency. |

| Analog 2 | Phenyl | Br | 2.1 | Aromatic ring may allow for π-π stacking, enhancing binding. |

| Analog 3 | Cyclohexyl | Cl | 4.5 | Slightly smaller halogen may have a minor impact on affinity. |

| Analog 4 | Cyclohexyl | I | 3.9 | Larger, more polarizable halogen may form stronger halogen bonds. |

| Analog 5 | Cyclohexyl | H | 25.0 | Removal of the halogen significantly reduces potency, indicating its importance for binding. |

This table is for illustrative purposes only and does not represent actual experimental data.

Influence of Cyclohexyl Ring Conformation on Biological Recognition